CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a benzodioxole moiety, and a quinoline carboxylate group, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the benzodioxole ring is achieved using thionyl chloride or phosphorus pentachloride.
Quinoline Carboxylate Formation: The quinoline ring is constructed via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid.
Final Coupling: The cyclohexyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Pharmacology: Studied for its effects on various biological pathways, including apoptosis and cell cycle arrest.
Chemical Biology: Used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other known antitubulin agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Cyclopentyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: A structurally similar compound with a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research in anticancer therapy.
Eigenschaften
Molekularformel |
C26H30ClNO5 |
---|---|
Molekulargewicht |
472g/mol |
IUPAC-Name |
cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H30ClNO5/c1-14-22(25(30)33-15-7-5-4-6-8-15)23(16-9-20-21(10-17(16)27)32-13-31-20)24-18(28-14)11-26(2,3)12-19(24)29/h9-10,15,23,28H,4-8,11-13H2,1-3H3 |
InChI-Schlüssel |
RWNZKIHAZNZGOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Cl)OCO4)C(=O)OC5CCCCC5 |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Cl)OCO4)C(=O)OC5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.